![molecular formula C14H14N2 B1629099 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole CAS No. 401462-17-7](/img/structure/B1629099.png)
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole
Overview
Description
“1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole” is a chemical compound . It belongs to the class of organic compounds known as harmala alkaloids . These are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents . These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido [3,4-b]indole .
Scientific Research Applications
Chemical Structure and Synthesis
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, a derivative of mutagenic compounds, has been a subject of chemical synthesis and structure analysis. Studies have explored its synthesis starting from ethyl indole-2-aldehyde, involving steps such as N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus (Murakami et al., 2010). Further, efficient synthesis methods for similar compounds like 9-phenyl-9H-pyrido[3,4-b]indole have been developed, employing catalytic amounts of CuI and without any ligand (Meesala et al., 2014).
Analytical and Detection Techniques
The compound and its derivatives have been the focus of analytical studies. Electrospray MS-based characterization of beta-carbolines, such as 1-methyl-9H-pyrido [3,4-b]indole, has been conducted to understand their formation in food processing and their potential health implications (Crotti et al., 2010). Another study developed methods for simultaneous determination of non-polar heterocyclic amines, including 1-methyl-9H-pyrido[3,4-b]indole, in meat samples (de Andrés et al., 2010).
Interaction with Biological Molecules
The interactions of compounds like norharman (9H-pyrido[3,4-b]indole) and harman (1-methyl-9H-pyrido[3,4-b]indole) with DNA have been studied, revealing significant fluorescence quenching and changes in absorption spectra, suggesting potential mutagenic effects (Hayashi et al., 1977).
Corrosion Inhibition Studies
In the field of materials science, studies have investigated the use of indole derivatives, such as 9H-pyrido[3,4-b]indole, as corrosion inhibitors for metals like C38 steel in acidic environments. These studies focus on the electrochemical behavior and adsorption properties of these compounds on metal surfaces (Lebrini et al., 2010; Lebrini et al., 2013).
Mechanism of Action
Target of Action
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, also known as a β-carboline derivative , is a complex molecule that interacts with various targets.
Mode of Action
It’s worth noting that β-carboline derivatives, to which this compound belongs, are known to interact with various biological targets .
Biochemical Pathways
Indole derivatives, a broader category to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to have various biologically vital properties .
properties
IUPAC Name |
1-ethyl-3-methyl-9H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-3-12-14-11(8-9(2)15-12)10-6-4-5-7-13(10)16-14/h4-8,16H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMDBJNFUMWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC2=C1NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635966 | |
Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
401462-17-7 | |
Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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